

5-Formylnicotinonitrile: A Heterocyclic Building Block for Drug Discovery

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Compound of Interest

Compound Name: 5-Formylnicotinonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylnicotinonitrile, a bifunctional pyridine derivative, is a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry. The presence of a reactive aldehyde group and a cyano group on the pyridine ring allows for a wide range of chemical transformations, making it an attractive starting material for the construction of complex molecules, including potential therapeutic agents. The nicotinonitrile core is a well-established pharmacophore found in numerous biologically active compounds.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, and reactivity of **5-formylnicotinonitrile**, with a focus on its application in drug discovery.

Physicochemical and Safety Data

While extensive experimental data for **5-formylnicotinonitrile** is not widely published, the following information has been compiled from supplier data and structural analogy.

Table 1: Physicochemical Properties of **5-Formylnicotinonitrile**

Property	Value	Source/Comment
IUPAC Name	5-formylnicotinonitrile	
CAS Number	70416-53-4	
Molecular Formula	C ₇ H ₄ N ₂ O	
Molecular Weight	132.12 g/mol	Calculated
Physical Form	White to yellow to brown solid	
Purity	≥97%	
Storage	Refrigerator	
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (inferred).	Inferred from structure

Table 2: Safety Information for **5-Formylnicotinonitrile**

Hazard Statement	Precautionary Statement	Signal Word	Pictogram
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	Warning	GHS07 (Exclamation mark)
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
H319: Causes serious eye irritation.			
H335: May cause respiratory irritation.			

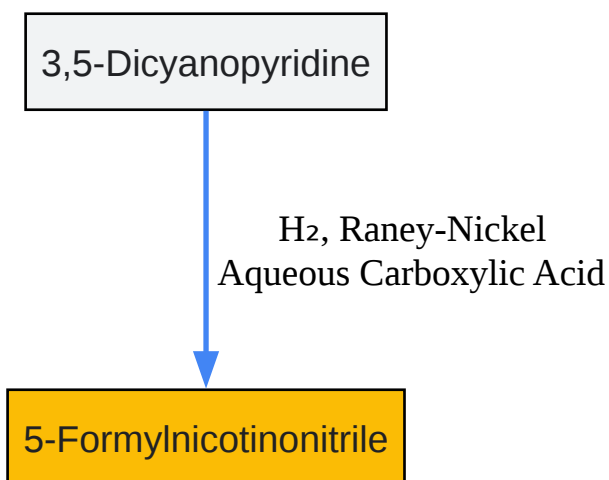
Data sourced from Sigma-Aldrich.

Synthesis of 5-Formylnicotinonitrile

A specific, detailed experimental protocol for the synthesis of **5-formylnicotinonitrile** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be adapted from general methods for the preparation of pyridine aldehydes from the corresponding cyanopyridines. One such method involves the catalytic reduction of a cyanopyridine in the presence of a carboxylic acid.[3]

Proposed Synthetic Pathway:

Proposed Synthesis of 5-Formylnicotinonitrile



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Proposed synthesis of **5-Formylnicotinonitrile**.

Experimental Protocol (Adapted from EP 0613888 A1)[[3](#)]

Objective: To synthesize **5-formylnicotinonitrile** from 3,5-dicyanopyridine via catalytic reduction.

Materials:

- 3,5-Dicyanopyridine
- Raney-Nickel (catalyst)
- Aqueous acetic acid (or another suitable carboxylic acid)
- Hydrogen gas
- Suitable reaction vessel (e.g., a high-pressure autoclave)
- Standard laboratory glassware and purification equipment (filtration, extraction, distillation/crystallization)

Procedure:

- A solution of 3,5-dicyanopyridine in an aqueous carboxylic acid (e.g., acetic acid) is prepared in a high-pressure reactor.
- Raney-Nickel catalyst is added to the solution (typically 3-7 wt% with respect to the starting material).
- The reactor is sealed and purged with hydrogen gas.
- The reaction mixture is heated to a specified temperature (e.g., 40-80 °C) under hydrogen pressure.
- The reaction is monitored for the consumption of hydrogen and the formation of the product (e.g., by TLC or GC-MS).
- Upon completion, the reactor is cooled, and the pressure is carefully released.
- The catalyst is removed by filtration.
- The filtrate is worked up by neutralizing the acid, extracting the product with a suitable organic solvent, and drying the organic phase.
- The crude product is purified by crystallization or chromatography to yield **5-formylnicotinonitrile**.

Note: This is a generalized protocol and would require optimization for the specific conversion of 3,5-dicyanopyridine to **5-formylnicotinonitrile**. The chemoselectivity of the reduction of one nitrile group in the presence of another is a key challenge.

Chemical Reactivity and Applications as a Building Block

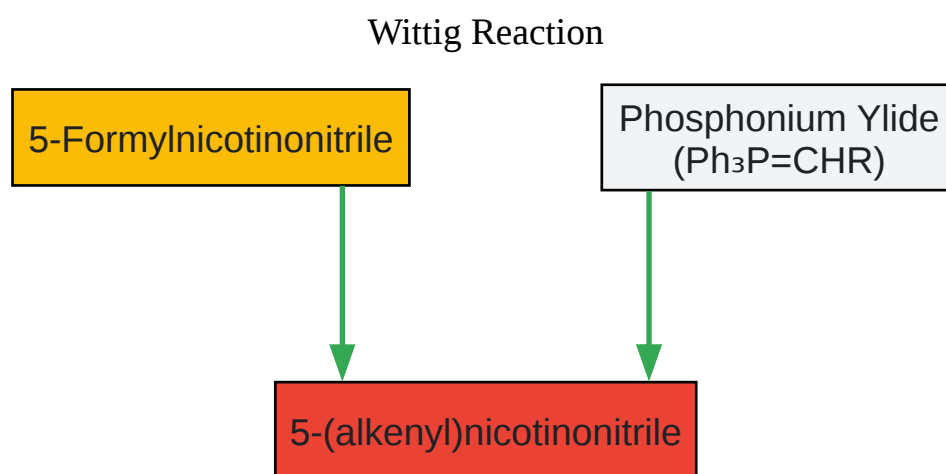
The dual functionality of **5-formylnicotinonitrile** makes it a versatile building block for the synthesis of a variety of heterocyclic systems. The aldehyde group can undergo classical transformations, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.

Reactions of the Formyl Group

The formyl group at the 5-position of the pyridine ring can participate in a range of standard aldehyde reactions, providing a gateway to diverse molecular architectures.

3.1.1. Wittig Reaction

The Wittig reaction allows for the conversion of the formyl group into an alkene. This is a powerful C-C bond-forming reaction widely used in organic synthesis.[4][5][6][7][8]



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General scheme of a Wittig reaction.

Experimental Protocol (General)[7]

Objective: To synthesize a 5-alkenylnicotinonitrile derivative via a Wittig reaction.

Materials:

- **5-Formylnicotinonitrile**
- A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

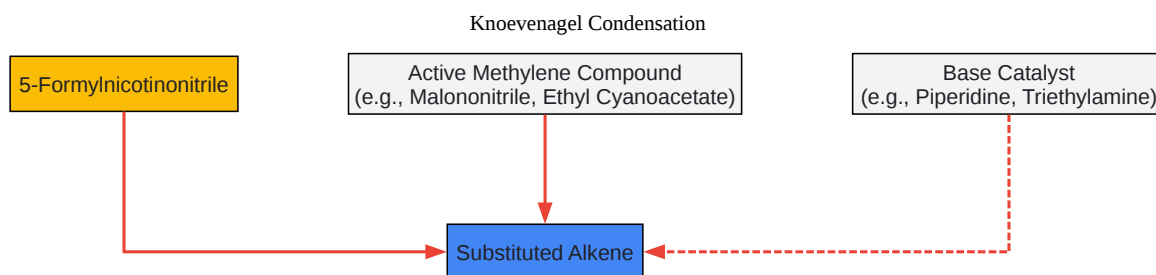
- Anhydrous solvent (e.g., THF, diethyl ether, or DMSO)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The suspension is cooled (e.g., to 0 °C or -78 °C), and the strong base is added dropwise to generate the ylide.
- The mixture is stirred for a period to ensure complete ylide formation.
- A solution of **5-formylnicotinonitrile** in the same anhydrous solvent is added dropwise to the ylide solution.
- The reaction is stirred at an appropriate temperature until completion (monitored by TLC).
- The reaction is quenched (e.g., with water or a saturated ammonium chloride solution).
- The product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by chromatography to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

3.1.2. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the formyl group, followed by dehydration, to yield a substituted alkene. This reaction is valuable for creating C-C double bonds with electron-withdrawing groups.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)



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General scheme of a Knoevenagel condensation.

Experimental Protocol (General)[[13](#)]

Objective: To synthesize a substituted alkene derivative from **5-formylnicotinonitrile**.

Materials:

- **5-Formylnicotinonitrile**
- An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
- A basic catalyst (e.g., piperidine, triethylamine)
- A suitable solvent (e.g., ethanol, toluene)
- Standard laboratory glassware

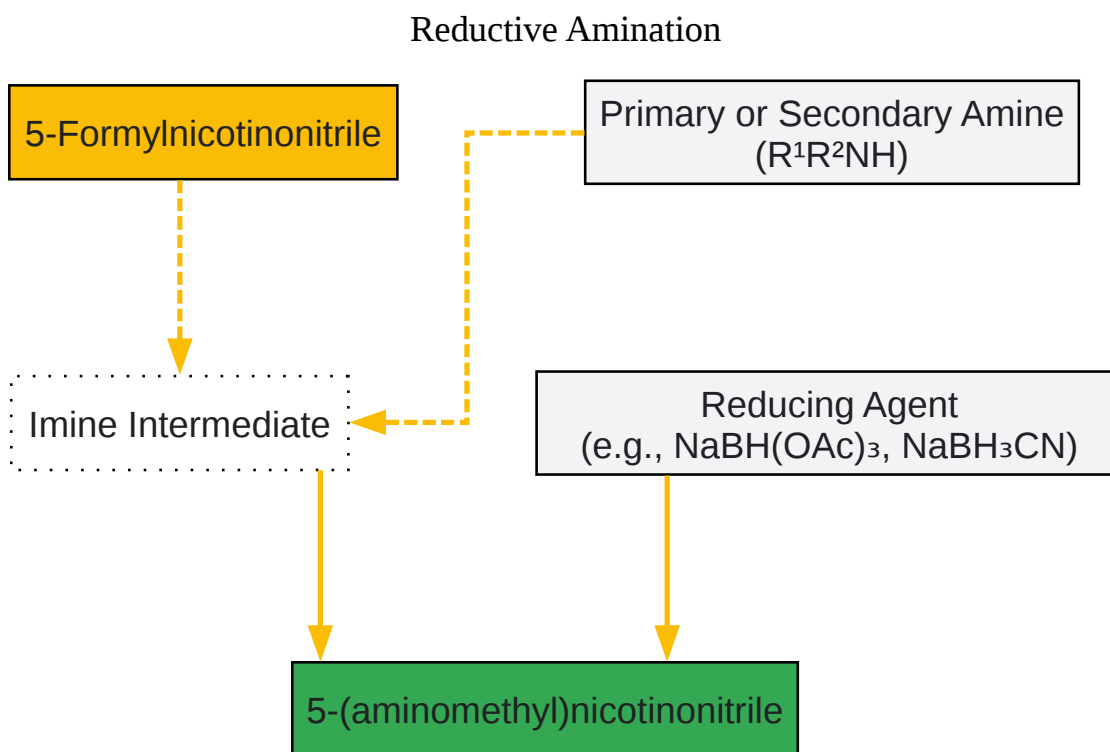
Procedure:

- **5-Formylnicotinonitrile** and the active methylene compound are dissolved in a suitable solvent.
- A catalytic amount of the basic catalyst is added to the solution.

- The reaction mixture is heated to reflux and stirred for several hours, with monitoring by TLC.
- After completion, the reaction mixture is cooled, and the product may precipitate.
- If the product precipitates, it is collected by filtration and washed.
- If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or chromatography.

3.1.3. Reductive Amination

Reductive amination is a two-step process (or a one-pot reaction) that converts the formyl group into an amine. This is a highly important transformation in medicinal chemistry for the introduction of nitrogen-containing functional groups.^{[14][15][16][17]}



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General scheme of a reductive amination.

Experimental Protocol (General)[[17](#)]

Objective: To synthesize a 5-(aminomethyl)nicotinonitrile derivative.

Materials:

- **5-Formylnicotinonitrile**
- A primary or secondary amine
- A mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- An appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Standard laboratory glassware

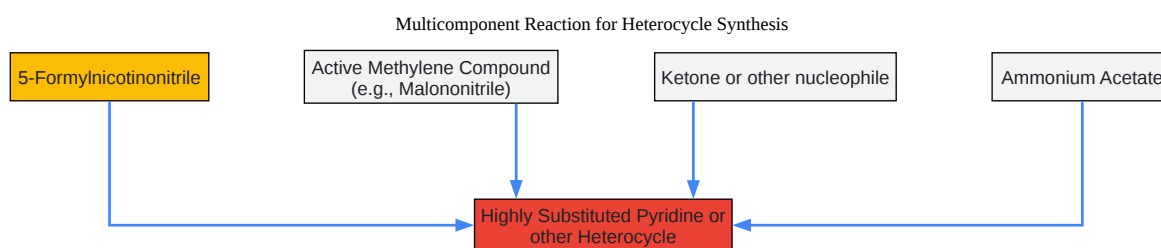
Procedure:

- **5-Formylnicotinonitrile** and the amine are dissolved in the solvent.
- The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.
- The reducing agent is added portion-wise to the reaction mixture.
- The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
- The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).
- The aqueous layer is extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated.
- The crude product is purified by chromatography or crystallization.

Reactions Involving the Cyano Group and Aldehyde: Multicomponent Reactions

The combination of the aldehyde and the electron-withdrawing cyano group on the pyridine ring makes **5-formylnicotinonitrile** an excellent substrate for multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are of great interest in drug discovery for the rapid generation of compound libraries.[18][19][20][21][22]

A common example is the synthesis of highly substituted pyridines or other heterocyclic systems. For instance, in a one-pot reaction, an aldehyde, an active methylene compound (like malononitrile), and a third component can lead to the formation of complex heterocyclic scaffolds.[23]



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General scheme of a multicomponent reaction.

Experimental Protocol (General, adapted from Tu et al.)[23]

Objective: To synthesize a complex heterocyclic derivative in a one-pot reaction.

Materials:

- **5-Formylnicotinonitrile**
- A methyl ketone (e.g., acetophenone)

- Malononitrile
- Ammonium acetate
- Optional: solvent (e.g., ethanol) or solvent-free conditions under microwave irradiation

Procedure:

- A mixture of **5-formylnicotinonitrile**, the methyl ketone, malononitrile, and ammonium acetate is prepared.
- The mixture can be heated in a suitable solvent (like ethanol) or subjected to microwave irradiation in the absence of a solvent.
- The reaction is monitored for completion by TLC.
- After cooling, the reaction mixture is treated with a solvent (e.g., ethanol) to precipitate the product.
- The solid product is collected by filtration and washed.
- The crude product is purified by recrystallization.

Significance in Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is a key structural motif in a number of approved drugs and clinical candidates, including treatments for cancer and cardiovascular diseases.^[1]^[2] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the pyridine ring provides a scaffold for orienting substituents in three-dimensional space to interact with biological targets. The introduction of a formyl group at the 5-position provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space around the nicotinonitrile core. This makes **5-formylnicotinonitrile** a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.^[24]^[25]

Conclusion

5-Formylnicotinonitrile is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although detailed experimental data for this specific compound is limited in the public domain, its structural features suggest a rich and versatile chemistry. The presence of both a reactive aldehyde and a cyano group on the pharmaceutically relevant nicotinonitrile scaffold allows for the synthesis of a wide array of complex molecules. The experimental protocols and reaction schemes presented in this guide, based on well-established transformations of analogous compounds, provide a solid foundation for researchers to explore the utility of **5-formylnicotinonitrile** in their own research, particularly in the context of drug discovery and development. As with any chemical process, appropriate safety precautions should be taken when handling this compound and performing the described reactions.

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